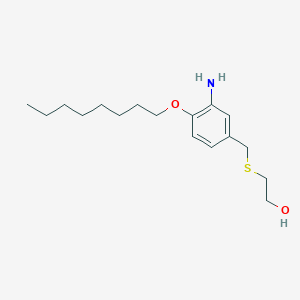
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol is an organic compound with a complex structure, featuring an amino group, an octyloxy group, and a benzylthioethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol typically involves multiple steps, starting with the preparation of the benzylthioethanol core. One common method involves the reaction of 3-amino-4-(octyloxy)benzyl chloride with ethanethiol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the octyloxy group and thioether linkage.
Ethanol, 2-((5-amino-4-(octyloxy)benzyl)thio)-: Similar structure but with different substitution patterns on the benzyl ring.
Uniqueness
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the thioether linkage, which can participate in redox reactions. These features make it distinct from other similar compounds and contribute to its specific properties and applications.
Properties
Molecular Formula |
C17H29NO2S |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-[(3-amino-4-octoxyphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C17H29NO2S/c1-2-3-4-5-6-7-11-20-17-9-8-15(13-16(17)18)14-21-12-10-19/h8-9,13,19H,2-7,10-12,14,18H2,1H3 |
InChI Key |
HEYQRTOPBLWLMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)CSCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















